(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, also known as CTN, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound is a member of the acrylonitrile family and has been the subject of extensive research in recent years due to its unique chemical structure and potential pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Properties
- The reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, closely related to the compound , with lithium aluminum hydride, was investigated, yielding (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This study highlights the compound's potential in synthesizing various organic derivatives and its structural analysis through X-ray diffraction (Frolov et al., 2005).
Applications in Material Science
- Donor-acceptor substituted thiophene dyes, structurally similar to the specified compound, were designed and demonstrated for their enhanced nonlinear optical limiting, useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications. This research underscores the importance of such compounds in developing optoelectronic devices (Anandan et al., 2018).
Corrosion Inhibition
- Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives, related to the compound of interest, revealed their potential as corrosion inhibitors of iron. These findings suggest the compound's potential application in corrosion protection, showcasing its importance in industrial applications (Kaya et al., 2016).
Piezochromic Behaviors
- A study on diphenylacrylonitrile derivatives, including compounds with structural similarities, showed distinct piezochromic behaviors under hydrostatic pressure, changing fluorescence color with pressure. This property makes such compounds valuable in developing pressure-sensitive materials (Ouyang et al., 2016).
Herbicidal Activity
- Research on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which shares functional groups with the compound , demonstrated good herbicidal activities. This suggests potential agricultural applications of related compounds in developing new herbicides (Wang et al., 2004).
Cytotoxic Properties
- Investigations into 2-phenylacrylnitriles, including variants with structural similarities, highlighted the importance of the cyanide moiety in achieving broad-spectrum cytotoxicity against various cancer cell lines. This points to the compound's relevance in medicinal chemistry and cancer research (Tarleton et al., 2012).
properties
IUPAC Name |
(Z)-3-(3-chloroanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3S/c19-14-6-4-12(5-7-14)17-11-24-18(23-17)13(9-21)10-22-16-3-1-2-15(20)8-16/h1-8,10-11,22H/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKGMPUNELTUDK-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile |
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